molecular formula C14H13FO B8170821 [3-(3-Fluoro-4-methylphenyl)phenyl]methanol

[3-(3-Fluoro-4-methylphenyl)phenyl]methanol

Cat. No.: B8170821
M. Wt: 216.25 g/mol
InChI Key: UTXGNSQKNJVATN-UHFFFAOYSA-N
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Description

[3-(3-Fluoro-4-methylphenyl)phenyl]methanol is an organic compound with the molecular formula C14H13FO It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]methanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: Phenylmagnesium bromide (Grignard reagent), 3-fluoro-4-methylbenzaldehyde, water for hydrolysis

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, along with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Fluoro-4-methylphenyl)phenyl]methanol can undergo various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde

    Reduction: Formation of the corresponding hydrocarbon

    Substitution: Halogenation, nitration, or sulfonation of the phenyl rings

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium

    Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst

    Substitution: Use of halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid)

Major Products Formed

    Oxidation: Formation of 3-(3-fluoro-4-methylphenyl)benzaldehyde or 3-(3-fluoro-4-methylphenyl)acetophenone

    Reduction: Formation of 3-(3-fluoro-4-methylphenyl)phenylmethane

    Substitution: Formation of various substituted derivatives depending on the reagent used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [3-(3-Fluoro-4-methylphenyl)phenyl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3-Fluoro-4-methylphenyl)phenyl]methane
  • [3-(3-Fluoro-4-methylphenyl)phenyl]ketone
  • [3-(3-Fluoro-4-methylphenyl)phenyl]aldehyde

Uniqueness

[3-(3-Fluoro-4-methylphenyl)phenyl]methanol is unique due to the presence of both a fluorine atom and a methanol group, which confer distinct chemical properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s electronic properties, while the methanol group provides a site for further chemical modifications.

Properties

IUPAC Name

[3-(3-fluoro-4-methylphenyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXGNSQKNJVATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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